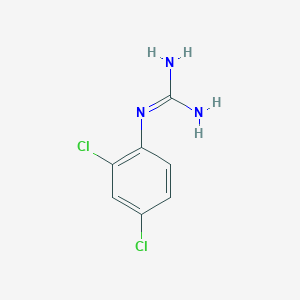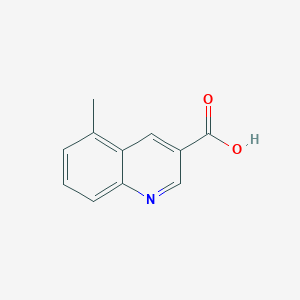
5-Methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical structure, which consists of a benzene ring fused with a pyridine ring. The presence of a carboxylic acid group at the 3-position and a methyl group at the 5-position of the quinoline ring makes this compound a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasound-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. Green chemistry approaches, such as the use of ionic liquids and environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
5-Methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohols, aldehydes, and substituted quinoline compounds .
科学的研究の応用
5-Methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the methyl group at the 5-position.
2-Methylquinoline-3-carboxylic acid: Has a methyl group at the 2-position instead of the 5-position.
4-Methylquinoline-3-carboxylic acid: Has a methyl group at the 4-position.
Uniqueness
The presence of the methyl group at the 5-position in 5-Methylquinoline-3-carboxylic acid can influence its chemical reactivity and biological activity compared to other quinoline derivatives. This unique structural feature may enhance its potential as a therapeutic agent or industrial chemical .
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
5-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-10-9(7)5-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChIキー |
GZWILZHJJPXANM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=NC2=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


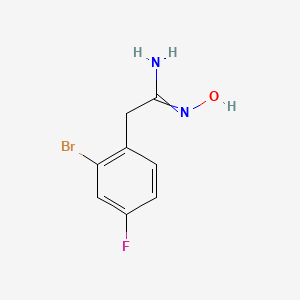

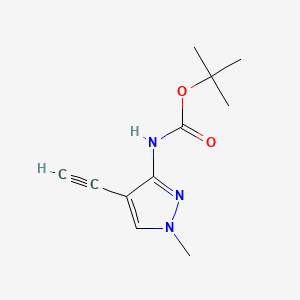
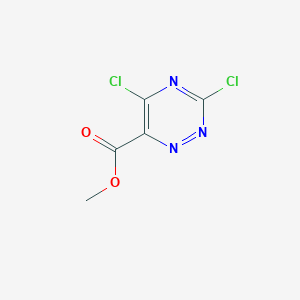

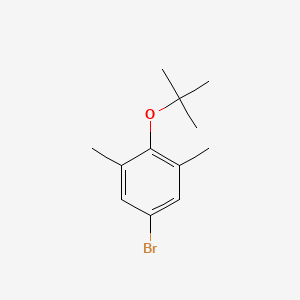




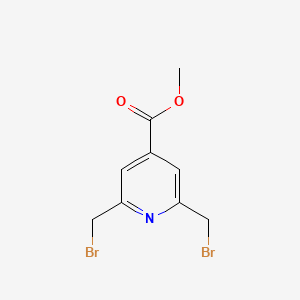
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
